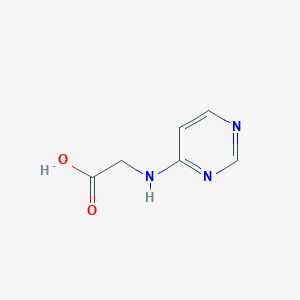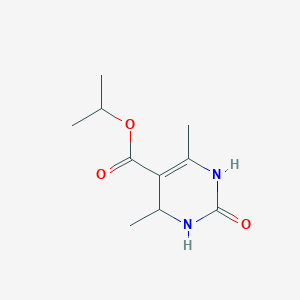![molecular formula C17H11ClF5N3O3 B13099580 ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)
ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, fluoro, chloro, and hydroxyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 6-amino-3,5-difluoropyridine, undergoes a condensation reaction with an appropriate aldehyde to form the iminomethyl derivative.
Coupling with the Phenyl Derivative: The iminomethyl derivative is then coupled with 3-chloro-2,4,5-trifluorophenyl acetic acid under basic conditions to form the intermediate product.
Esterification: The intermediate product is esterified with ethanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iminomethyl group can be reduced to form an amine.
Substitution: The fluoro and chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate can be compared with similar compounds, such as:
This compound: Similar structure but with different substituents.
This compound: Similar functional groups but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H11ClF5N3O3 |
|---|---|
Molekulargewicht |
435.7 g/mol |
IUPAC-Name |
ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C17H11ClF5N3O3/c1-2-29-17(28)7(5-25-16-10(21)4-9(20)15(24)26-16)14(27)6-3-8(19)13(23)11(18)12(6)22/h3-5,27H,2H2,1H3,(H2,24,26)/b14-7+,25-5+ |
InChI-Schlüssel |
ZFHGOBDDSUSWQC-JIQOIXKCSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(\C1=CC(=C(C(=C1F)Cl)F)F)/O)/C=N/C2=C(C=C(C(=N2)N)F)F |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1F)Cl)F)F)O)C=NC2=C(C=C(C(=N2)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
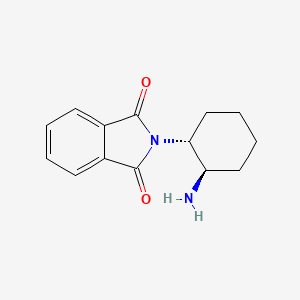

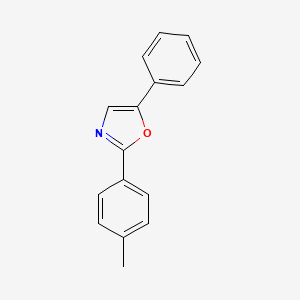
![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)
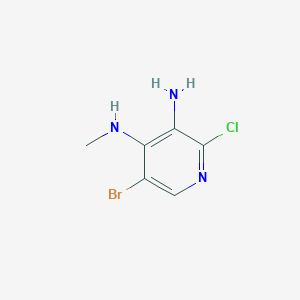
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)

